3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the bromination of pyrrolo[3,4-b]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds .
Scientific Research Applications
3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom can form interactions with biological targets, influencing the compound’s binding affinity and specificity. The pyrrolo[3,4-b]pyridine core can interact with various molecular pathways, potentially modulating signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Tert-butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to other similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and synthetic versatility .
Properties
Molecular Formula |
C7H3BrN2O2 |
---|---|
Molecular Weight |
227.01 g/mol |
IUPAC Name |
3-bromopyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-4-5(9-2-3)7(12)10-6(4)11/h1-2H,(H,10,11,12) |
InChI Key |
CRRYBXDFDNQVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC2=O)Br |
Origin of Product |
United States |
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